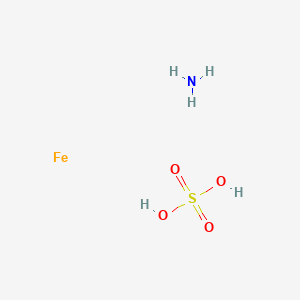
Azane; iron; sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane; iron; sulfuric acid, also known as ammonium iron(II) sulfate, is a blue-green crystalline solid. It is a double salt of iron(II) sulfate and ammonium sulfate and is commonly referred to as Mohr’s salt. This compound is known for its stability and resistance to oxidation, making it a valuable reagent in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azane; iron; sulfuric acid can be synthesized by dissolving iron(II) sulfate heptahydrate and ammonium sulfate in water, followed by the addition of sulfuric acid to the solution. The mixture is then heated to around 65°C to 80°C and allowed to crystallize upon cooling . The reaction can be represented as:
FeSO4⋅7H2O+(NH4)2SO4→FeSO4⋅(NH4)2SO4⋅6H2O+H2O
Industrial Production Methods
In industrial settings, the preparation involves dissolving iron filings in sulfuric acid, followed by the addition of ammonium sulfate. The solution is then filtered, concentrated, and allowed to crystallize. The crystals are separated by centrifugation and dried .
Analyse Chemischer Reaktionen
Types of Reactions
Azane; iron; sulfuric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to iron(III) sulfate in the presence of oxidizing agents.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions where the iron(II) ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reactions: Typically involve metal salts like copper(II) sulfate.
Major Products
Oxidation: Iron(III) sulfate.
Reduction: Iron(II) compounds with lower oxidation states.
Substitution: Formation of new metal sulfates.
Wissenschaftliche Forschungsanwendungen
Azane; iron; sulfuric acid has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of sulfuric acid, ammonium iron(2+) salt (2:2:1) involves its ability to donate ferrous ions (Fe²⁺) in solution. These ions can participate in redox reactions, acting as either reducing agents or being oxidized to ferric ions (Fe³⁺). The presence of ammonium ions helps maintain a slightly acidic environment, which stabilizes the ferrous ions and slows down their oxidation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(II) sulfate heptahydrate: Similar in providing ferrous ions but lacks the stability provided by ammonium ions.
Ammonium sulfate: Provides ammonium ions but does not supply ferrous ions.
Iron(III) sulfate: Provides ferric ions and is more prone to oxidation.
Uniqueness
Azane; iron; sulfuric acid is unique due to its stability and resistance to oxidation, which is not commonly found in other ferrous compounds. The presence of both ammonium and sulfate ions creates a stable crystalline structure that is less reactive to environmental changes .
Eigenschaften
CAS-Nummer |
19864-63-2 |
|---|---|
Molekularformel |
C13H32N2O.2I |
Molekulargewicht |
170.96 g/mol |
IUPAC-Name |
azane;iron;sulfuric acid |
InChI |
InChI=1S/Fe.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
SGSXYQPXIVHYON-UHFFFAOYSA-N |
SMILES |
N.OS(=O)(=O)O.[Fe] |
Kanonische SMILES |
N.OS(=O)(=O)O.[Fe] |
Key on ui other cas no. |
10138-04-2 19864-63-2 |
Verwandte CAS-Nummern |
10045-89-3 (sulfate-ammonium-iron(2+)[2:2:1]) 7783-85-9 (hydrogen sulfate-ammonium-iron(2+)[2:2:1] hexahydrate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















